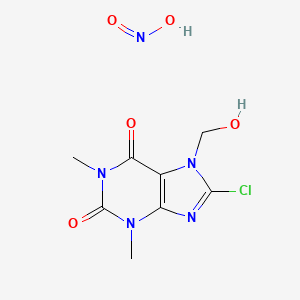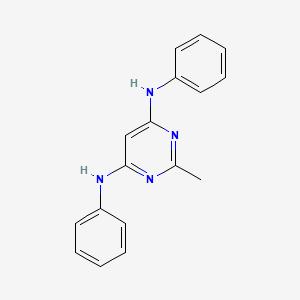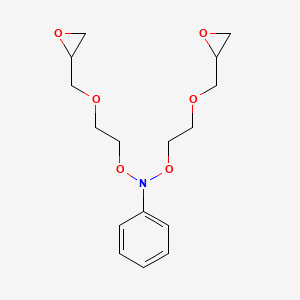
N,N-Bis(2-(2,3-epoxypropoxy)ethoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(2-(2,3-epoxypropoxy)ethoxy)aniline is a chemical compound with the molecular formula C15H19NO4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of epoxy groups, which contribute to its reactivity and versatility in different chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-(2,3-epoxypropoxy)ethoxy)aniline typically involves the reaction of aniline with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then further reacted with ethylene glycol to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and catalysts to ensure the efficient and consistent production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Bis(2-(2,3-epoxypropoxy)ethoxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The epoxy groups in the compound can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield oxides, while substitution reactions produce various substituted derivatives .
Applications De Recherche Scientifique
N,N-Bis(2-(2,3-epoxypropoxy)ethoxy)aniline has a wide range of scientific research applications, including:
Chemistry: It is used as a cross-linking agent in the synthesis of polymers and resins.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and protein modifications.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: The compound is utilized in the production of adhesives, coatings, and composite materials.
Mécanisme D'action
The mechanism of action of N,N-Bis(2-(2,3-epoxypropoxy)ethoxy)aniline involves the interaction of its epoxy groups with various molecular targets. The epoxy groups can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to modifications in their structure and function. This reactivity is exploited in applications such as cross-linking, polymerization, and enzyme inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to N,N-Bis(2-(2,3-epoxypropoxy)ethoxy)aniline include:
- Aniline, p-(2,3-epoxypropoxy)-N,N-bis(2,3-epoxypropyl)
- p-Aminophenol triglycidyl ether
- N,N,O-Tris(2,3-epoxypropyl)-p-aminophenol
Uniqueness
This compound is unique due to its specific molecular structure, which provides a balance of reactivity and stability. The presence of multiple epoxy groups enhances its versatility in various chemical reactions and applications, making it a valuable compound in both research and industrial settings .
Propriétés
Numéro CAS |
63951-08-6 |
|---|---|
Formule moléculaire |
C16H23NO6 |
Poids moléculaire |
325.36 g/mol |
Nom IUPAC |
N,N-bis[2-(oxiran-2-ylmethoxy)ethoxy]aniline |
InChI |
InChI=1S/C16H23NO6/c1-2-4-14(5-3-1)17(22-8-6-18-10-15-12-20-15)23-9-7-19-11-16-13-21-16/h1-5,15-16H,6-13H2 |
Clé InChI |
XCBLHARHDZIEJQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)COCCON(C2=CC=CC=C2)OCCOCC3CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


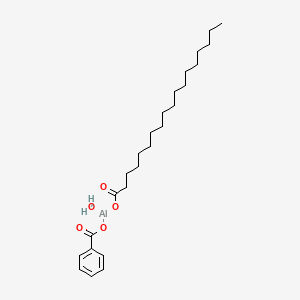

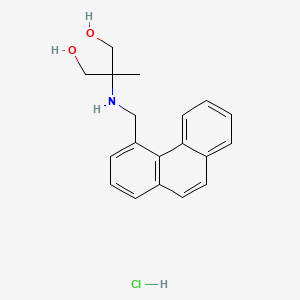

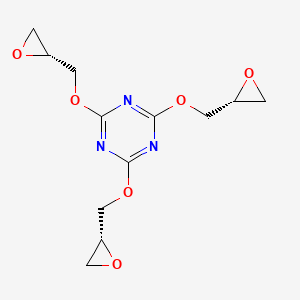
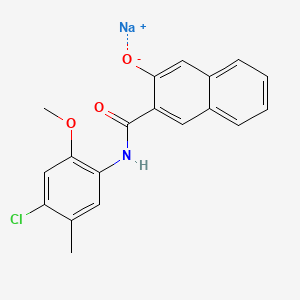
![4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate](/img/structure/B13782298.png)
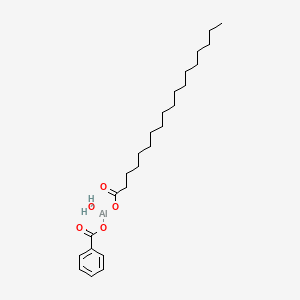

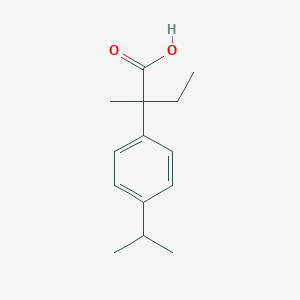
![5,10-Bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-5,10-dihydrophenazine](/img/structure/B13782329.png)
![4,9-Dimethoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B13782330.png)
